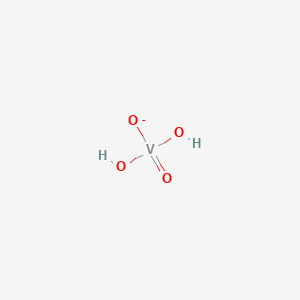
Dihydrogenvanadate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogenvanadate is a monovalent inorganic anion that consists of vanadic acid where one of the three OH groups has been deprotonated. It has a role as a cofactor. It is a vanadium oxoanion and a monovalent inorganic anion. It is a conjugate base of a vanadic acid. It is a conjugate acid of a hydrogenvanadate.
科学的研究の応用
Medicinal Applications
Dihydrogenvanadate has shown promise in several medicinal applications, especially in the treatment of diabetes and cancer.
Antidiabetic Properties
Research indicates that this compound can mimic insulin and enhance glucose uptake in cells, making it a candidate for diabetes management. Studies have demonstrated that vanadium compounds can influence insulin signaling pathways, particularly by inhibiting protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. This inhibition leads to increased cellular glucose uptake and improved insulin sensitivity .
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including melanoma and colon cancer cells. The mechanism involves the induction of oxidative stress and apoptosis in cancer cells, making it a potential therapeutic agent in oncology .
| Cancer Type | Effect of this compound | Mechanism |
|---|---|---|
| Melanoma | Cytotoxicity | Induction of oxidative stress |
| Colon Cancer | Antiproliferative effects | Apoptosis induction |
| Hepatocellular Carcinoma | High hydrolytic stability | Reactive oxygen species production |
Energy Storage Applications
This compound plays a crucial role in energy storage technologies, particularly in vanadium redox flow batteries (VRFBs). These batteries utilize vanadium ions in different oxidation states to store and release energy efficiently.
Vanadium Redox Flow Batteries
The application of this compound in VRFBs is centered on its ability to facilitate efficient charge transfer and energy storage. The compound helps improve the ion selectivity and reduces vanadium permeability through membranes used in these batteries, enhancing their overall performance and longevity .
| Parameter | Conventional Membranes | Hybrid Membranes with this compound |
|---|---|---|
| Ion Selectivity | Lower | Higher |
| Vanadium Permeability | Higher | Significantly reduced |
| Coulombic Efficiency | Standard | Improved |
Environmental Applications
This compound's environmental applications are primarily linked to its role in catalysis and pollution remediation.
Catalytic Properties
This compound exhibits catalytic properties that can be harnessed for the degradation of organic pollutants. Its ability to facilitate redox reactions makes it suitable for applications in wastewater treatment processes .
Antiviral Properties
Recent studies have explored the use of vanadium compounds, including this compound, as antiviral agents. For example, decavanadate (a related vanadium compound) has been shown to interfere with the binding of viruses to host cells, potentially offering a pathway for therapeutic interventions against viral infections such as COVID-19 .
特性
分子式 |
H2O4V- |
|---|---|
分子量 |
116.955 g/mol |
IUPAC名 |
dihydroxy-oxido-oxovanadium |
InChI |
InChI=1S/2H2O.2O.V/h2*1H2;;;/q;;;-1;+2/p-2 |
InChIキー |
GFEYTWVSRDLPLE-UHFFFAOYSA-L |
SMILES |
O[V](=O)(O)[O-] |
正規SMILES |
O[V](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















